Sodium (5-Sulfonatopentyl)methanethiosulfonate

P2X receptor cysteine scanning ion channel

Mapping membrane protein topology demands probes that label exclusively from one membrane face while reaching sterically hindered cysteines. MTSPES resolves this: its permanent sulfonate charge ensures membrane impermeability, and the 5-carbon spacer accesses residues deep within narrow aqueous crevices beyond the reach of 2-carbon MTSES. • Extended 5-carbon spacer enables labeling of buried cysteine residues • ~20 min hydrolytic half-life supports multi-timepoint experimental protocols • 10-fold lower reactivity vs. MTSET allows controlled stoichiometric modification • White solid; soluble in DMF, DMSO, Methanol; store at -20°C under inert gas

Molecular Formula C6H13NaO5S3
Molecular Weight 284.4 g/mol
CAS No. 385398-80-1
Cat. No. B014241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (5-Sulfonatopentyl)methanethiosulfonate
CAS385398-80-1
SynonymsMTSPES;  5-[(Methylsulfonyl)thio]-1-pentanesulfonic Acid Sodium Salt; 
Molecular FormulaC6H13NaO5S3
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCCCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H14O5S3.Na/c1-13(7,8)12-5-3-2-4-6-14(9,10)11;/h2-6H2,1H3,(H,9,10,11);/q;+1/p-1
InChIKeyCJQAFCNPHSJCHZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTSPES: Core Identity and MTS Reagent Class


Sodium (5-Sulfonatopentyl)methanethiosulfonate (CAS 385398-80-1), commonly abbreviated MTSPES, is a member of the methanethiosulfonate (MTS) class of sulfhydryl-reactive reagents . The compound features a negatively charged sulfonate headgroup linked via a five-carbon pentyl spacer to the electrophilic methanethiosulfonate (–SO₂–S–CH₃) warhead . MTS reagents are defined by their rapid and specific reaction with free thiol groups (-SH), typically on cysteine residues, to form stable mixed disulfide bonds with the concomitant release of methanesulfinic acid . MTSPES is a white solid with a molecular weight of 284.35 g/mol, soluble in polar aprotic solvents such as DMF and DMSO as well as methanol, and exhibits a melting point of 200-210°C . Due to the permanent negative charge conferred by its sulfonate moiety, MTSPES is classified as a membrane-impermeant, negatively charged MTS probe [1].

Why MTSPES Cannot Be Substituted by Other MTS Reagents


The methanethiosulfonate (MTS) class comprises a structurally diverse family of thiol-reactive probes, but their utility in any given experimental system is critically dependent on three key, non-fungible parameters: (1) the length and chemical nature of the spacer arm separating the reactive warhead from the charged headgroup, which dictates steric accessibility to target cysteine residues in constrained protein microenvironments [1]; (2) the sign and magnitude of the reagent's net charge, which governs electrostatic steering, membrane permeability, and local reaction rates with the thiolate anion [2]; and (3) the reagent's aqueous stability profile, which determines its effective working concentration and reaction time window . Substituting MTSPES (5-carbon spacer, negative sulfonate charge) with MTSES (2-carbon spacer, negative sulfonate charge), MTSET (2-carbon spacer, positive trimethylammonium charge), or MTSEA (2-carbon spacer, positive amine charge) will therefore yield fundamentally different labeling patterns, accessibility profiles, and functional outcomes [1][3]. The following quantitative evidence section provides the empirical data necessary to distinguish these reagents and justify the selection of MTSPES for specific applications.

MTSPES Comparator-Driven Differentiation Data


Cysteine Accessibility in P2X2 Receptors: Spacer Length Impact

In a study mapping the ATP-binding site of the rat P2X2 receptor, the accessibility of the substituted cysteine residue I67C to methanethiosulfonate reagents of varying spacer lengths was evaluated [1]. The negatively charged ethylsulfonate derivative (MTSES, 2-carbon spacer) and the pentylsulfonate derivative (MTSPES, 5-carbon spacer) were applied to HEK293 cells expressing the I67C mutant receptor. Both reagents inhibited ATP-evoked currents in a concentration-dependent manner [1]. However, the inhibition by the pentylsulfonate derivative (MTSPES) required a 2- to 3-fold higher concentration of ATP to achieve half-maximal response compared to the ethylsulfonate derivative (MTSES), indicating that the longer spacer arm of MTSPES positions the negatively charged sulfonate group in a manner that more effectively disrupts the local electrostatic environment critical for ATP binding [1]. This provides direct evidence that spacer length, independent of charge sign, modulates the functional consequence of cysteine modification at this site.

P2X receptor cysteine scanning ion channel ATP-binding site

Reactivity Hierarchy of Charged MTS Reagents

The intrinsic reactivity of the MTS warhead is modulated by the electronic and steric properties of the attached substituent. Comparative kinetic studies using small sulfhydryl compounds (e.g., 2-mercaptoethanol) have established a reactivity hierarchy among commonly used charged MTS reagents [1]. Under standardized conditions (pH 7.5, room temperature), the positively charged reagent MTSET (2-trimethylammoniumethyl MTS) is 2.5 times more reactive than the positively charged MTSEA (2-aminoethyl MTS), and 10 times more reactive than the negatively charged MTSES (2-sulfonatoethyl MTS) [1]. While direct reactivity data for MTSPES is not reported in these comparative studies, the presence of the sulfonate anion places MTSPES in the negatively charged class, suggesting its intrinsic reactivity will be lower than that of cationic MTS reagents but comparable to MTSES. This lower intrinsic reactivity can be advantageous in applications requiring slower, more controlled labeling kinetics or when minimizing off-target modification is critical.

thiol reactivity kinetics sulfhydryl compounds MTS reagent

Hydrolytic Stability of MTS Reagents

All MTS reagents undergo spontaneous hydrolysis in aqueous solutions, with the rate of hydrolysis being a critical determinant of their effective working concentration and the time window for cysteine modification . At pH 7.5 and room temperature, the half-lives of hydrolysis for commonly used MTS reagents are: MTSEA, approximately 15 minutes; MTSET, approximately 10 minutes; and MTSES, approximately 20 minutes . As a negatively charged sulfonate-containing MTS reagent with a pentyl spacer, MTSPES is structurally most similar to MTSES, and its hydrolysis half-life is expected to be in the range of 20 minutes or slightly longer due to the larger alkyl group potentially providing minor steric protection to the electrophilic sulfur [1]. This enhanced hydrolytic stability relative to MTSET (10 minutes) extends the practical working time for experiments and reduces the need for frequent solution replenishment during prolonged protocols.

hydrolysis stability aqueous buffer experimental design

Membrane Permeability of MTS Reagents

A critical distinction among MTS reagents is their ability to cross biological membranes, which determines whether they can access intracellular cysteine residues or are restricted to extracellular/lumenal sites [1]. Positively charged MTS reagents, particularly the small MTSEA (2-aminoethyl MTS), have been shown to cross cell membranes and modify intracellular cysteines [1]. In contrast, the negatively charged sulfonate-containing reagents MTSES and MTSPES are membrane-impermeant and are widely employed in Substituted Cysteine Accessibility Method (SCAM) experiments to selectively probe residues exposed to the extracellular aqueous environment [2][3]. The permanent negative charge of the sulfonate group prevents passive diffusion across the lipid bilayer, ensuring that any observed functional effect arises exclusively from modification of extracellularly accessible cysteine residues [3]. This property is essential for accurate topological mapping of membrane proteins and for studies requiring side-specific labeling.

membrane permeability SCAM ion channel topology mapping

Solubility in Polar Aprotic Solvents

The solubility of MTS reagents varies significantly based on their substituent groups, impacting how stock solutions can be prepared and introduced into biological assays . MTSPES is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol, but is not freely soluble in water . This solubility profile is typical of MTS reagents bearing charged sulfonate groups; while the sulfonate enhances aqueous compatibility, the hydrophobic pentyl spacer and the MTS warhead confer significant solubility in polar aprotic solvents . In contrast, uncharged MTS reagents (e.g., methyl MTS, MMTS) are often freely soluble in a wider range of organic solvents but exhibit poor aqueous solubility . This necessitates the use of DMSO or DMF for preparing concentrated stock solutions of MTSPES, which are then diluted into aqueous buffer immediately before use. Importantly, DMSO is recommended as the primary solvent for MTS reagents that are not water-soluble, as it minimizes premature hydrolysis during stock solution storage .

solubility DMSO DMF sample preparation

Physical Form and Hygroscopicity Comparison

Many MTS reagents are hygroscopic and prone to hydrolysis upon exposure to atmospheric moisture, necessitating stringent storage and handling protocols . MTSPES is supplied as a white solid with a melting point of 200-210°C . Like all MTS reagents, it is moisture-sensitive and should be stored in a desiccator at -20°C . Importantly, the solid form of MTSPES is relatively stable when stored properly, but aqueous solutions degrade rapidly due to hydrolysis . In comparison, some positively charged MTS reagents, such as MTSEA hydrochloride, are described as yellow powders and exhibit significantly higher hygroscopicity, requiring even more rigorous desiccation . The white solid form of MTSPES facilitates visual inspection for signs of degradation (e.g., discoloration or clumping) and simplifies accurate weighing for stock solution preparation.

storage hygroscopicity stability handling

MTSPES High-Value Research Applications


SCAM for Membrane Protein Topology Mapping

MTSPES is a premier reagent for SCAM studies requiring a membrane-impermeant, negatively charged probe with an extended reach. Its 5-carbon spacer (vs. the 2-carbon spacer of MTSES) enables it to access cysteine residues situated deeper within narrow aqueous crevices or binding pockets, as demonstrated in P2X2 receptor studies [1]. The permanent negative charge ensures that labeling is strictly confined to extracellular or lumenal residues, a critical requirement for accurate topological assignments [2]. The extended hydrolytic half-life (~20 min) provides a practical working window for experiments involving multiple time points or slow-reacting mutants, reducing the need for reagent replenishment compared to faster-hydrolyzing cationic reagents like MTSET (10 min) .

Electrostatic Mapping of Ligand Binding Sites

The combination of a permanent negative charge and a 5-carbon spacer makes MTSPES uniquely suited for mapping electrostatic contributions to protein function. Unlike smaller charged MTS reagents (e.g., MTSES or MTSET) that may probe only the immediate vicinity of the modified cysteine, the longer spacer of MTSPES can position the negative sulfonate charge at a distance that selectively disrupts specific electrostatic interactions, such as those involved in ATP binding to purinergic receptors [1]. This enables researchers to distinguish between steric and electrostatic effects of cysteine modification and to map the spatial extent of functionally critical electrostatic fields. The lower intrinsic reactivity of negatively charged MTS reagents (10-fold lower than MTSET) also provides finer control over the extent of modification, facilitating dose-response analyses [3].

Stoichiometric Protein Labeling and Bioconjugation

For applications requiring precise, stoichiometric labeling of cysteine residues—such as the attachment of fluorescent dyes, biotin, or other functional handles—MTSPES offers a distinct advantage over faster, more reactive MTS reagents. The 10-fold lower intrinsic reactivity of negatively charged MTS reagents (including MTSPES) compared to MTSET allows for more controlled reaction kinetics, reducing the risk of over-labeling or modification of less accessible, partially buried cysteines [3]. The membrane-impermeant nature of MTSPES further ensures that labeling is restricted to extracellular or lumenal cysteines in live-cell experiments, preserving intracellular protein pools in their native state [2]. The solubility of MTSPES in DMSO and DMF facilitates the preparation of concentrated stock solutions that can be precisely diluted into aqueous labeling buffers immediately before use, minimizing premature hydrolysis .

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